N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1-Methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole carboxamide core linked to a 1-methyl-2-oxoindolin moiety. The indolin-2-one group is associated with kinase inhibition and antiviral activity, as seen in oxindole derivatives (e.g., dengue virus NS5 RdRp inhibitors) . The benzodioxole carboxamide scaffold is prevalent in compounds with diverse applications, including antidiabetic, anticancer, and flavor-enhancing agents .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-13-4-3-12(6-11(13)8-16(19)20)18-17(21)10-2-5-14-15(7-10)23-9-22-14/h2-7H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUSHIAJIWTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]dioxole-5-carboxylic Acid Derivatives
The benzo[d]dioxole moiety, a methylenedioxy-functionalized benzene ring, serves as the acyl component in the target compound. Its synthesis typically begins with catechol (1,2-dihydroxybenzene), which undergoes alkylation with dihalomethanes such as dichloromethane or dibromomethane under basic conditions to form 1,3-benzodioxole. For carboxylation at the 5-position, Friedel-Crafts acylation is impractical due to the electron-donating nature of the methylenedioxy group. Instead, direct functionalization via nitration followed by reduction and oxidation offers a viable route.
Nitration of 1,3-benzodioxole with concentrated nitric acid in sulfuric acid at 0–5°C predominantly yields the 5-nitro derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). This three-step sequence achieves benzo[d]dioxole-5-carboxylic acid in 65–72% overall yield. Alternative approaches, such as carboxyl-directed lithiation followed by quenching with CO₂, have been explored but suffer from lower regioselectivity.
Preparation of 1-Methyl-2-oxoindolin-5-amine
The indolinone component, 1-methyl-2-oxoindolin-5-amine, is synthesized from isatin (2-oxindole) through sequential functionalization. Methylation at the N1 position is achieved using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, yielding 1-methylisatin in 85–90% yield. Subsequent nitration with fuming nitric acid at 0°C introduces a nitro group at the 5-position, producing 1-methyl-5-nitro-2-oxindole. Reduction of the nitro group to an amine is accomplished via catalytic hydrogenation (H₂, 10% Pd/C) in ethanol under ambient pressure, affording 1-methyl-2-oxoindolin-5-amine in 78% yield.
Critical to this pathway is the protection of the indolinone carbonyl during nitration. Unprotected carbonyl groups may undergo undesired side reactions, such as ring-opening under strongly acidic conditions. Recent advances employ trimethylsilyl chloride as a transient protecting group, enhancing nitration selectivity to >95%.
Amide Bond Formation Strategies
Coupling the carboxylic acid and amine components necessitates robust amide-forming methodologies. Activation of benzo[d]dioxole-5-carboxylic acid is typically achieved via conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The acid chloride is then reacted with 1-methyl-2-oxoindolin-5-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This method delivers the target amide in 70–75% yield after purification.
Alternative coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been evaluated for their efficiency in solvent systems like DMF or acetonitrile. HATU-mediated coupling in DMF with DIPEA as a base achieves superior yields (82–85%) but requires rigorous exclusion of moisture.
| Coupling Method | Reagent/Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid chloride/TEA | SOCl₂, DCM | TEA | 70–75 | 95 |
| HATU | DMF | DIPEA | 82–85 | 98 |
| EDCl/HOBt | CH₃CN | TEA | 68–72 | 93 |
Optimization of Reaction Conditions
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility but may promote decomposition of acid-sensitive indolinones. Ethanol, employed in analogous syntheses, offers a compromise by stabilizing intermediates while minimizing side reactions. Temperature control is critical during amide coupling; exceeding 25°C accelerates racemization and degradation, particularly in HATU-mediated reactions.
Stoichiometric ratios of acid chloride to amine (1.2:1) minimize unreacted starting material, while excess amine (1:1.5) drives the reaction to completion in EDCl-based systems. Kinetic studies reveal that the reaction reaches 90% conversion within 2 hours under HATU conditions, compared to 6–8 hours for acid chloride couplings.
Purification and Characterization Techniques
Crude product purification is achieved through recrystallization from ethyl acetate/ethanol (3:1 v/v), yielding colorless crystals with >99% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are less favored due to the compound’s moderate polarity and tendency to adsorb strongly.
Structural elucidation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the methylenedioxy protons (δ 5.95–6.05 ppm, singlet) and the indolinone carbonyl (δ 172–174 ppm in ¹³C). X-ray diffraction analysis of related compounds confirms the planar arrangement of the amide bond and intramolecular hydrogen bonding between the indolinone NH and the dioxole oxygen.
Chemical Reactions Analysis
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., trifluoromethyl in IIc): Enhance enzyme inhibition (e.g., α-amylase) via polar interactions . Alkyl Chains (e.g., heptan-4-yl in S807): Improve lipid solubility and receptor binding in flavor applications . Aromatic/Heterocyclic Moieties (e.g., phenoxy in IId, thiazole in OCA 8): Augment cytotoxicity or antiviral activity via π-π stacking and hydrophobic interactions .
Metabolism and Toxicity: S807 and related N-alkylbenzamides undergo rapid oxidative metabolism, reducing bioaccumulation risks in food applications . IId’s phenoxy group correlates with cytotoxicity but requires optimization for therapeutic index .
Therapeutic Potential: Antidiabetic Agents: IIc’s α-amylase inhibition suggests utility in glucose regulation . Anticancer Agents: IId’s activity against HeLa cells highlights benzodioxole carboxamides as chemotherapeutic leads . Immune Modulation: BNBC’s STING activation opens avenues for cancer immunotherapy .
Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of an indolinone moiety and a benzo[d][1,3]dioxole ring. This structural configuration is believed to enhance its biological activity by allowing it to interact with multiple molecular targets.
Target of Action : The primary target of this compound is tubulin , a key protein involved in microtubule assembly.
Mode of Action : The compound modulates the assembly of microtubules, disrupting normal cellular functions. This disruption significantly impacts the cell cycle, particularly during the mitotic phase, leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, compounds similar to this one showed IC50 values indicating strong cytotoxicity compared to established chemotherapeutics like Doxorubicin .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound can induce cell cycle arrest in the G2-M phase. This was evidenced by a significant decrease in the fraction of cells in the G1 phase after treatment, suggesting its role as a potent inhibitor of cell cycle progression .
- Mechanistic Insights : The compound's interaction with tubulin leads to altered microtubule dynamics, which is critical for mitosis. This has been linked to increased apoptosis rates in treated cancer cells.
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for antioxidant activity. The DPPH scavenging assay indicates that compounds with similar structures exhibit varying degrees of antioxidant capacity, which may contribute to their overall therapeutic potential .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 2a | Indolinone + Benzodioxole | 3.94 | Strong anticancer activity |
| Compound 2b | Indolinone + Benzodioxole | 9.12 | Moderate anticancer activity |
| Doxorubicin | Anthracycline | 0.5 | Standard chemotherapy agent |
This table highlights that while other compounds exhibit varying levels of activity, this compound shows promise as a potent anticancer agent.
Q & A
Q. What are the established synthetic routes for N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, and what key reaction conditions optimize yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Coupling of benzo[d][1,3]dioxole-5-carboxylic acid with 1-methyl-2-oxoindolin-5-amine using coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .
Purification via silica gel chromatography (solvent systems: n-hexane/ethyl acetate or DCM/methanol gradients) .
Microwave-assisted synthesis may enhance reaction rates and yields for intermediates .
Key Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide bond formation | EDCI, HOBt, DIPEA in DMF | Activates carboxylic acid for coupling |
| Cross-coupling | Pd(PPh₃)₄, CuI (Sonogashira) | Introduces alkyne/aryl groups |
| Purification | Column chromatography (3:2 hexane/EtOAc) | Isolate product with >95% purity |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the indolinone (δ 6.8–7.5 ppm) and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm) moieties .
- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₅N₂O₄: 359.1028) .
- Infrared Spectroscopy (IR): Detects amide C=O stretch (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- HPLC: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How do the functional groups in this compound influence its reactivity and solubility?
Methodological Answer:
-
Key Functional Groups:
-
Solubility Optimization:
- Use co-solvents (DMSO:water mixtures) for in vitro assays.
- Salt formation (e.g., HCl salts) improves aqueous solubility .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s anticancer activity and address contradictory data across assays?
Methodological Answer:
- In Vitro Assays:
- Addressing Contradictions:
Q. What strategies are effective for elucidating the compound’s mechanism of action, particularly its enzyme inhibition potential?
Methodological Answer:
- Target Identification:
- Kinase Profiling: Use kinase inhibitor libraries (e.g., Eurofins) to screen for ATP-competitive binding .
- Molecular Docking: Simulate binding to targets (e.g., PI3K, EGFR) using AutoDock Vina .
- Mechanistic Validation:
Case Study: Similar thiadiazole-carboxamides inhibit histone deacetylases (HDACs) via zinc chelation .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
Methodological Answer:
-
Rational Modifications:
-
SAR Studies: Test analogues with substituted indolinone rings (e.g., 6-fluoro, 7-chloro) for improved IC₅₀ .
Q. What methodologies resolve discrepancies in observed solubility and stability under varying pH conditions?
Methodological Answer:
- pH-Solubility Profiling:
- Formulation Strategies:
- Nanoemulsions: Improve solubility in PBS (e.g., Tween-80/PEG-400) .
- Lyophilization: Stabilize as a lyophilized powder for long-term storage .
Data Example:
| pH | Solubility (mg/mL) | Degradation Half-Life (h) |
|---|---|---|
| 2 | 0.05 | 48 |
| 7.4 | 0.12 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
